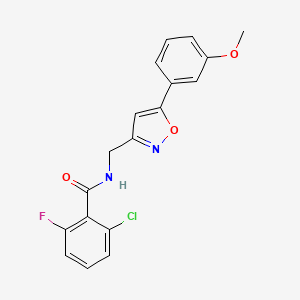
2-chloro-6-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-6-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with chloro, fluoro, and isoxazole groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps, including the formation of the isoxazole ring and subsequent functionalization of the benzamide core. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another approach includes the use of metal-free synthetic routes for the formation of isoxazoles, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-6-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzamide core can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The isoxazole ring can be subjected to oxidation and reduction reactions under appropriate conditions.
Cycloaddition Reactions: The isoxazole moiety can participate in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while cycloaddition reactions can produce diverse heterocyclic compounds .
Applications De Recherche Scientifique
2-chloro-6-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the production of various chemical products.
Mécanisme D'action
The mechanism of action of 2-chloro-6-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and the substituted benzamide core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
- 5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide
Uniqueness
2-chloro-6-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is unique due to its specific substitution pattern and the presence of the isoxazole ring. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds .
Propriétés
IUPAC Name |
2-chloro-6-fluoro-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O3/c1-24-13-5-2-4-11(8-13)16-9-12(22-25-16)10-21-18(23)17-14(19)6-3-7-15(17)20/h2-9H,10H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAAHWDVFFHYHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Methyl-3-[2-oxo-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2393515.png)
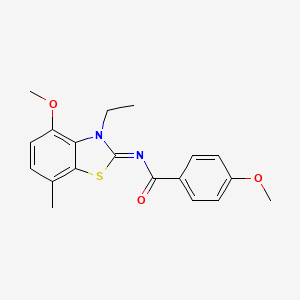
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2393517.png)
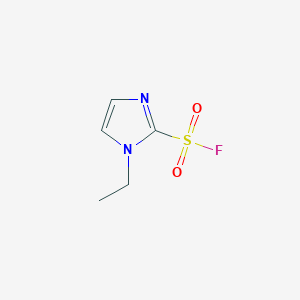
![Methyl 2-chloro-5-[(oxan-4-ylsulfanyl)methyl]pyridine-3-carboxylate](/img/structure/B2393521.png)
![3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2393522.png)
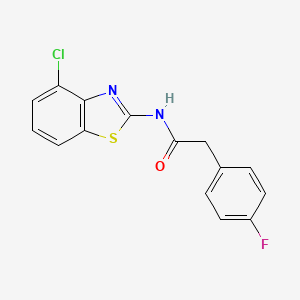
![2-{4-[(4-Methylphenyl)sulfonyl]piperazino}-1,3-benzothiazole](/img/structure/B2393526.png)
![(E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol](/img/structure/B2393527.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2393530.png)
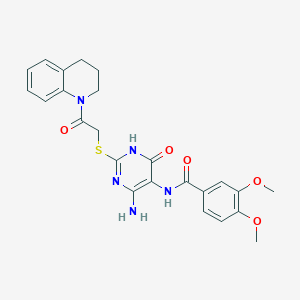
![2-(3-Methylpyrazin-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2393532.png)
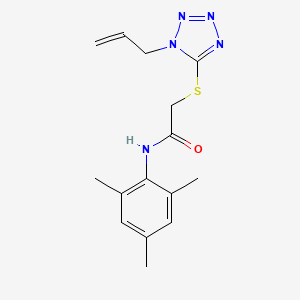
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2393538.png)
